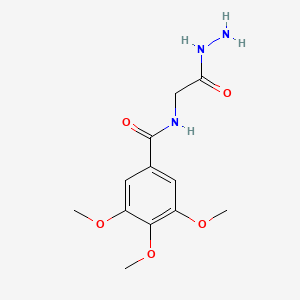

N-Hydrazinocarbonylmethyl-3,4,5-trimethoxy-benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

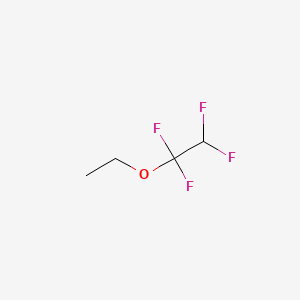

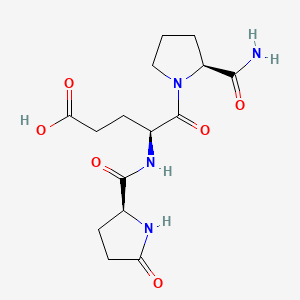

The molecular formula of N-Hydrazinocarbonylmethyl-3,4,5-trimethoxy-benzamide is C12H17N3O5 . The molecular weight is 283.28000 . Further details about the molecular structure are not available in the search results.Physical And Chemical Properties Analysis

The density of N-Hydrazinocarbonylmethyl-3,4,5-trimethoxy-benzamide is 1.242g/cm3 . The boiling point is 476ºC at 760 mmHg . The melting point is not available . The flash point is 241.7ºC .Wissenschaftliche Forschungsanwendungen

Antifungal and Antimicrobial Activities

- N-Hydrazinocarbonylmethyl-3,4,5-trimethoxy-benzamide derivatives demonstrate significant antifungal activity. For instance, certain derivatives have shown strong inhibition against phytopathogenic fungi and common yeast, indicating their potential as antifungal agents (Ienascu et al., 2018).

- Additionally, some benzamide derivatives exhibit antibacterial properties. For example, novel benzocaine hydrazide derivatives, which share structural similarities with N-Hydrazinocarbonylmethyl-3,4,5-trimethoxy-benzamide, have been evaluated for in vitro antibacterial activity against various bacterial strains, showing their potential in antimicrobial applications (Han et al., 2017).

Anticancer Potential

- Certain derivatives of N-Hydrazinocarbonylmethyl-3,4,5-trimethoxy-benzamide have been studied for their anticancer properties. For instance, novel 4-(4-substituted phenyl)-5-(3,4,5-trimethoxy)-benzoyl-3,4-dihydropyrimidine-2(1H)-one/thione derivatives were evaluated for antitumor activity against cancer stem cells, showing promising results in inhibiting tumor growth in certain cancer cell lines (Bhat et al., 2016).

- Similarly, other studies have synthesized and tested N-(Pyridin-3-yl)benzamide derivatives, which have shown moderate to good anticancer activity against various human cancer cell lines (Mohan et al., 2021).

Synthesis and Characterization

- The synthesis and characterization of benzamide derivatives, including those similar to N-Hydrazinocarbonylmethyl-3,4,5-trimethoxy-benzamide, are critical in understanding their potential applications. Studies often involve the use of advanced spectroscopic methods for structural determination, which is vital for their application in various fields (Zhou Weiqun et al., 2005).

Antioxidant Properties

- Some derivatives of N-Hydrazinocarbonylmethyl-3,4,5-trimethoxy-benzamide exhibit antioxidant properties. For instance, a study on thiazole derivatives starting from 3,4,5-trimethoxy benzaldehyde thiosemicarbazone showed potent antioxidant activity, which is crucial for potential therapeutic applications (Jaishree et al., 2012).

Eigenschaften

IUPAC Name |

N-(2-hydrazinyl-2-oxoethyl)-3,4,5-trimethoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O5/c1-18-8-4-7(5-9(19-2)11(8)20-3)12(17)14-6-10(16)15-13/h4-5H,6,13H2,1-3H3,(H,14,17)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXECEMOPVFIRRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20284800 |

Source

|

| Record name | NSC39074 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Hydrazinocarbonylmethyl-3,4,5-trimethoxy-benzamide | |

CAS RN |

63203-45-2 |

Source

|

| Record name | NSC39074 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39074 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC39074 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Methyl-N-[4-(methylsulfonyl)-2-nitrophenyl]amine](/img/structure/B1330200.png)

![2-Methylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1330208.png)